molecular formula C10H20O2 B15251103 rel-(4R,7S,E)-Dec-5-ene-4,7-diol

rel-(4R,7S,E)-Dec-5-ene-4,7-diol

Cat. No.: B15251103
M. Wt: 172.26 g/mol
InChI Key: BXHJMGQEUSQVEF-JKEVLIGASA-N
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Description

rel-(4R,7S,E)-Dec-5-ene-4,7-diol is a vicinal diol featuring hydroxyl groups at the 4R and 7S positions of a dec-5-ene backbone with an E-configuration. While direct structural data for this compound are absent in the provided evidence, insights can be inferred from analogous diols and ene-diols. Such compounds are typically synthesized via reduction of endoperoxides or photooxygenation of dienes, followed by functional group stabilization (e.g., acetylation) . Their stereochemistry and substitution patterns influence physicochemical properties and bioactivity, making them valuable in pharmacological and synthetic applications.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(E,4S,7R)-dec-5-ene-4,7-diol

InChI

InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+/t9-,10+

InChI Key

BXHJMGQEUSQVEF-JKEVLIGASA-N

Isomeric SMILES

CCC[C@H](/C=C/[C@H](CCC)O)O

Canonical SMILES

CCCC(C=CC(CCC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4R,7S,E)-Dec-5-ene-4,7-diol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a precursor molecule, such as a decene derivative, using specific catalysts and reagents to achieve the desired stereochemistry at the 4th and 7th positions. The reaction conditions often include controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimization of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

rel-(4R,7S,E)-Dec-5-ene-4,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dec-5-en-4,7-dione, while reduction could produce decane-4,7-diol.

Scientific Research Applications

rel-(4R,7S,E)-Dec-5-ene-4,7-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and in the development of biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rel-(4R,7S,E)-Dec-5-ene-4,7-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Syn-Configured 2-Ene-1,4-diols
  • Example : rel-(3aS,4R,7S,7aS)-4,7-Dihydroxy-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one (152)
    • Structure : Bicyclic diol with fused benzofuran and hydroxyl groups at 4R and 7S positions.
    • Synthesis : Generated via thiourea reduction of bicyclic endoperoxides, preserving alkene and hydroxyl groups .
    • Key Difference : Cyclic structure vs. the linear dec-5-ene backbone of the target compound.
Terpenoid Diols from Croton laevigatus
  • Examples: 5-epi-eudesma-4(15)-ene-1β,6β-diol (4): Eudesmane skeleton with hydroxyls at C1 and C4. ent-4(15)-eudesmene-1β,6α-diol (6): Eudesmane derivative with transannular hydroxyls. Key Difference: Polycyclic terpenoid framework vs. the simpler aliphatic chain of the target compound.
Acetylated Derivatives
  • Example: rel-(3aS,4S,5S,6S,7R,7aS)-4,6,7-Tris(acetyloxy)-1-oxooctahydro-2-benzofuran-5-yl acetate (155) Structure: Triacetate derivative of a diol, enhancing stability and solubility. Synthesis: Acetylation under controlled conditions (-5°C) with acetic anhydride and H₂SO₄ .

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